molecular formula C23H27N3OS B6008610 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B6008610
M. Wt: 393.5 g/mol
InChI Key: ZMYCYBCGZGJTJX-WYMPLXKRSA-N
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Description

Properties

IUPAC Name

6-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYCYBCGZGJTJX-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiol and a suitable diene or dienophile.

    Condensation Reaction: The final step involves the condensation of the indole derivative with the tetrahydrobenzothiophene core in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially yielding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Structural Overview

This compound features a benzothiophene core , which is a fused bicyclic structure containing sulfur, along with a hydrazide functional group and an indole derivative. Its molecular formula is C₁₈H₂₃N₃OS, with a molecular weight of approximately 356.48 g/mol. The structural complexity and specific functional groups may enhance its biological activity compared to simpler analogs.

Pharmacological Potential

Preliminary studies suggest that 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide may exhibit significant biological activities. Compounds with similar structures have been reported to possess:

  • Anticancer properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects : The presence of the benzothiophene ring may contribute to antimicrobial activity.
  • Anti-inflammatory effects : Hydrazides have been associated with reduced inflammation in various models.

Synthesis and Reaction Studies

The synthesis of this compound typically involves several steps common in organic synthesis for constructing complex heterocyclic compounds. Key reactions include:

  • Condensation reactions involving hydrazides and carbonyl compounds.
  • Functionalization of the indole moiety to enhance reactivity.

These synthetic pathways are crucial for understanding the compound's reactivity profile and potential transformations in biological systems.

Mechanism of Action Studies

Understanding the interaction mechanisms of this compound can provide insights into its pharmacological effects. Interaction studies typically assess:

  • Binding affinity to target proteins or enzymes.
  • Inhibition of specific pathways involved in disease processes.

Such studies are essential for elucidating the specific mechanisms through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the benzothiophene core could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
  • CAS Registry Number : 522594-75-8
  • Molecular Formula : C${23}$H${27}$N$_{3}$OS
  • Molecular Weight : 393.54498 g/mol .

Structural Features :
This compound features a tetrahydrobenzothiophene core substituted with a tert-butyl group (enhancing lipophilicity and metabolic stability) and a carbohydrazide moiety. The hydrazide group forms an E-configured Schiff base with a 2-methylindole substituent, creating a planar, conjugated system that may facilitate interactions with biological targets (e.g., enzymes or receptors) .

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their properties are summarized below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Suppliers
This compound 522594-75-8 C${23}$H${27}$N$_{3}$OS 393.54 Tetrahydrobenzothiophene, tert-butyl, indole Schiff base 5
6-(tert-Butyl)benzo[b]thiophene-3-carbohydrazide 956576-47-9 C${14}$H${18}$N$_{2}$OS 262.37 Benzo[b]thiophene, tert-butyl, carbohydrazide (lacks indole) 6
6-tert-butyl-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione 438225-96-8 C${12}$H${14}$ClN${2}$O${2}$ 265.70 Pyrrolopyridinedione, tert-butyl, chloro substituent 6
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 438225-31-1 C${20}$H${24}$N${4}$O${2}$S 384.49 Tetrahydrobenzothiophene, tert-butyl, cyano, oxazole carboxamide 2
N-[6-tert-butyl-3-(4-methylpiperazin-1-yl)carbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-benzamide Not provided C${27}$H${34}$N${4}$O${2}$S 478.65 Tetrahydrobenzothiophene, tert-butyl, 4-methylpiperazine, benzamide Not available

Structural Analysis :

  • Core Heterocycles : The parent compound and its analogs utilize diverse heterocycles (e.g., benzothiophene, pyrrolopyridinedione), influencing electronic properties and binding affinities.
  • Substituent Effects: The tert-butyl group is conserved across analogs, likely improving steric shielding and metabolic resistance .

Analog-Specific Routes :

  • 956576-47-9: Direct carbohydrazide formation via hydrazine reaction with benzo[b]thiophene-3-carbonyl chloride .
  • 438225-31-1: Oxazole carboxamide introduced via nucleophilic acyl substitution .

Commercial Availability and Research Relevance

  • The parent compound (522594-75-8) and its benzo[b]thiophene analog (956576-47-9) are available from 5–6 suppliers, indicating broader research utility .

Biological Activity

6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on available literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the indole and benzothiophene moieties. The compound's structure features a hydrazide linkage and an imine configuration, which are critical for its biological activity.

Key Structural Features

  • Imine Configuration : The compound adopts an E configuration for the imine unit, which is essential for its interaction with biological targets.
  • Hydrophobicity : The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Table 1: Summary of Structural Data

ParameterValue
C–N bond length~1.4 Å
N–C bond length (imine)1.265 Å
Aromatic ring bond lengths1.356 - 1.451 Å

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Substituted benzo[b]thiophenes have shown broad-spectrum activity against various pathogens including bacteria and fungi .

Neuropharmacological Activity

The compound's structure suggests potential interactions with neurotransmitter systems. For instance, derivatives of indole have been studied for their effects on dopamine receptors. Although specific data on this compound's activity is limited, similar compounds have demonstrated agonistic effects on D3 dopamine receptors, which are implicated in mood regulation and neuropsychiatric disorders .

Cytotoxicity and Safety Profile

Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. However, toxicity evaluations are crucial as some derivatives have shown harmful effects at specific dosages .

Table 2: Biological Evaluation Summary

Activity TypeObserved EffectReference
AntimicrobialBroad-spectrum activity
NeuropharmacologicalPotential D3 receptor agonist
CytotoxicityVariable effects across cell lines

Case Study 1: Antimicrobial Activity

A study evaluated various substituted benzo[b]thiophenes for their antimicrobial efficacy. The results indicated that compounds with similar structures to our target compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the benzothiophene core can enhance antimicrobial properties.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study focused on indole derivatives, researchers found that certain compounds significantly increased β-arrestin translocation in D3 dopamine receptor assays. While direct studies on our target compound are lacking, the structural similarities imply potential for similar activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via hydrazide formation through condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide with a substituted indole aldehyde. Key steps include:

  • Step 1 : Activation of the aldehyde group in 2-methyl-1H-indole-3-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to facilitate Schiff base formation.
  • Step 2 : Refluxing the activated aldehyde with the carbohydrazide precursor in ethanol or methanol for 6–12 hours.
  • Step 3 : Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane.
  • Validation : Monitor reaction progress by TLC and confirm the product’s structure using 1H^1H-NMR and IR spectroscopy to verify imine bond formation (C=N stretch at ~1600 cm1^{-1}) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray crystallography : For unambiguous structural confirmation, refine diffraction data using SHELXL (SHELX suite) to resolve bond lengths and angles, especially for the tetrahydrobenzothiophene and indole moieties .
  • Spectroscopy : Combine 13C^{13}C-NMR and DEPT-135 to assign quaternary carbons in the tert-butyl group and benzothiophene ring.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out side products.
  • Example : A related compound, 6-benzyl-2-[(triphenylphosphoranylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, was validated using similar techniques .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO or DMF for initial dissolution due to the compound’s hydrophobic tert-butyl and benzothiophene groups.
  • Stability testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor via HPLC at 254 nm.
  • Critical note : Avoid aqueous buffers with high chloride content, as they may destabilize the hydrazide moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design can identify interactions between reflux time, acid concentration, and solvent ratio .
  • Heuristic algorithms : Apply Bayesian optimization to predict optimal conditions. For instance, a study on diphenyldiazomethane synthesis achieved 85% yield using Bayesian-guided parameter adjustments .
  • Case study : A combinatorial approach for polycationic dye-fixatives achieved >90% yield by optimizing monomer ratios and initiator concentrations .

Q. How can contradictory crystallographic data (e.g., disordered tert-butyl groups) be resolved during structural refinement?

  • Methodological Answer :

  • SHELX refinement strategies : Use PART instructions in SHELXL to model disorder. Apply ISOR and SIMU restraints to thermal parameters for the tert-butyl group.
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to ensure bond lengths and angles align with computational models.
  • Example : SHELX’s robustness in handling disordered structures was demonstrated in the refinement of 6-benzyl-2-[(triphenylphosphoranylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile .

Q. What computational methods are suitable for studying the compound’s reactivity in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., cytochrome P450). Parameterize the force field for the tetrahydrobenzothiophene core.
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the hydrazide-enzyme complex.
  • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays. A related compound, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, was studied using this workflow .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Root-cause analysis :

Geometry optimization : Re-optimize the structure using a higher-level theory (e.g., B3LYP/6-311+G(d,p)) to reduce basis-set errors.

Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.

NMR chemical shifts : Use GIAO method with the same functional/basis set to compute 1H^1H-NMR shifts.

  • Case study : A study on tetraphenylethene derivatives resolved similar discrepancies by incorporating solvent-correlated DFT calculations .

Tables for Methodological Reference

Parameter Optimized Value Method Reference
Reflux time8–10 hoursBayesian optimization
Solvent systemEthanol/water (9:1)Factorial design
Column chromatographySilica gel, 40–63 μmGradient elution (EA/hexane)
Crystallization solventDichloromethane/hexaneSlow evaporation

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